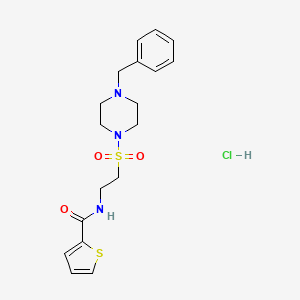

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride

Description

This compound features a thiophene-2-carboxamide core linked via a sulfonylethyl group to a 4-benzylpiperazine moiety, with a hydrochloride counterion. The sulfonyl group contributes to hydrogen-bonding interactions, which may influence receptor binding affinity.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2.ClH/c22-18(17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16;/h1-7,13H,8-12,14-15H2,(H,19,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFIUBZORMPFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride, identified by its CAS number 1185071-87-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 430.0 g/mol. The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are significant for its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1185071-87-7 |

| Molecular Formula | C18H24ClN3O3S2 |

| Molecular Weight | 430.0 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Piperazine derivatives, such as those found in this compound, are known to exhibit a range of pharmacological effects, including:

- Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects .

- Antitumor Activity : Studies have indicated that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperazine derivatives have demonstrated IC50 values in the nanomolar range against several cancer types .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on different cancer cell lines. The results suggest that the compound effectively inhibits cell growth and induces apoptosis.

In Vivo Studies

Preclinical studies utilizing animal models have shown promising results regarding the compound's ability to reduce tumor growth without significant side effects such as weight loss. These findings highlight its potential as a therapeutic agent in oncology .

Study 1: Acetylcholinesterase Inhibition

A study demonstrated that piperazine derivatives could bind to the peripheral anionic site and catalytic sites of acetylcholinesterase, leading to effective inhibition. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s .

Study 2: Anticancer Properties

Another investigation evaluated a series of piperazine-based compounds, revealing that certain derivatives exhibited significant anticancer activity with low toxicity profiles. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Piperazine Substituents: Benzyl vs. Isopropylthiophenyl Acetyl (): This substituent introduces sulfur and acetyl groups, enhancing hydrophobicity and altering electron distribution. Ethyl (): A smaller alkyl group reduces steric hindrance, possibly improving solubility but reducing target affinity.

Core Heterocycles: Thiophene vs. Chromene (): Thiophene’s sulfur atom contributes to π-electron density, favoring interactions with aromatic residues in proteins. Chromene, with an oxygen atom, may engage in stronger H-bonding but has reduced electron richness.

Sulfonyl Linker :

- Present in all analogs, the sulfonyl group (-SO2-) enhances rigidity and hydrogen-bond acceptor capacity, critical for binding to serine or tyrosine residues in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.